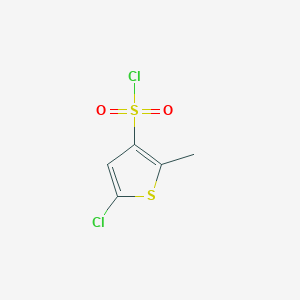

5-Chloro-2-methylthiophene-3-sulfonyl chloride

Description

5-Chloro-2-methylthiophene-3-sulfonyl chloride is a sulfonyl chloride derivative featuring a thiophene ring substituted with a chlorine atom at position 5, a methyl group at position 2, and a sulfonyl chloride moiety at position 3. Sulfonyl chlorides are widely used as intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science, due to their electrophilic reactivity in forming sulfonamides or sulfonate esters .

Propriétés

IUPAC Name |

5-chloro-2-methylthiophene-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2O2S2/c1-3-4(11(7,8)9)2-5(6)10-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBNCOJCAHYKBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes

Sulfonation of 2-Methylthiophene

The synthesis typically begins with the sulfonation of 2-methylthiophene to introduce the sulfonic acid group at position 3. Chlorosulfonic acid (ClSO₃H) serves as the sulfonating agent, leveraging its dual functionality as an acid and electrophile. The reaction proceeds under anhydrous conditions at 0–5°C to mitigate side reactions such as polysulfonation or ring oxidation. The methyl group at position 2 directs electrophilic substitution to the adjacent position 3, yielding 2-methylthiophene-3-sulfonic acid as the primary intermediate.

Key Conditions:

- Reagent: Chlorosulfonic acid (1.2–1.5 equivalents)

- Solvent: Dichloromethane or chlorobenzene

- Temperature: 0–5°C (exothermic reaction)

- Reaction Time: 2–4 hours

Chlorination at Position 5

Subsequent chlorination introduces the chlorine substituent at position 5. Ferric chloride (FeCl₃) catalyzes the electrophilic aromatic substitution, with chlorine gas (Cl₂) as the chlorinating agent. The sulfonic acid group at position 3 exerts a meta-directing effect, guiding the chlorine to position 5. This step demands strict temperature control (40–50°C) to prevent over-chlorination or decomposition.

Key Conditions:

- Reagent: Cl₂ gas (1.1 equivalents), FeCl₃ (0.1 equivalents)

- Solvent: Chlorobenzene

- Temperature: 40–50°C

- Reaction Time: 6–8 hours

Conversion to Sulfonyl Chloride

The final step involves converting the sulfonic acid to the sulfonyl chloride moiety. Two predominant methods are employed:

Method A: Phosphorus Pentachloride (PCl₅)

Reaction with PCl₅ in chlorobenzene at reflux (110–120°C) achieves near-quantitative conversion. This method, adapted from pyridine-3-sulfonyl chloride synthesis, minimizes byproduct formation due to the inert solvent and efficient HCl scavenging.

Key Conditions:

- Reagent: PCl₅ (2.5 equivalents)

- Solvent: Chlorobenzene

- Temperature: 110–120°C

- Reaction Time: 3–5 hours

Method B: Thionyl Chloride (SOCl₂)

Thionyl chloride in dimethylformamide (DMF) offers a milder alternative. DMF catalyzes the reaction, enabling completion at 70°C. This method is preferred for lab-scale syntheses due to easier handling.

Key Conditions:

- Reagent: SOCl₂ (3.0 equivalents), DMF (0.2 equivalents)

- Solvent: Toluene or tetrahydrofuran

- Temperature: 70°C

- Reaction Time: 4–6 hours

Industrial Production Methods

Industrial-scale production prioritizes continuous flow reactors to enhance safety and efficiency. Key adaptations include:

Reaction Optimization and Yield Data

| Parameter | Method A (PCl₅) | Method B (SOCl₂) |

|---|---|---|

| Yield | 92–95% | 85–88% |

| Purity | 99% (HPLC) | 97% (HPLC) |

| Byproducts | <1% (phosphorus oxides) | 3–5% (sulfur oxides) |

| Scalability | Industrial | Lab-scale |

Method A outperforms Method B in yield and purity but requires specialized equipment for HCl management. Method B suits small-scale applications despite moderate byproduct formation.

Comparative Analysis of Methodologies

- Cost Efficiency: PCl₅ is cost-prohibitive for small batches, whereas SOCl₂ is economical.

- Environmental Impact: Method B generates SO₂, necessitating scrubbers, while Method A produces phosphorus waste.

- Reaction Speed: Method A completes faster due to higher reactivity of PCl₅.

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-2-methylthiophene-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like primary or secondary amines, alcohols, and thiols in the presence of a base such as triethylamine (TEA) or pyridine.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Sulfonamides: Formed by reaction with amines.

Sulfonates: Formed by reaction with alcohols.

Sulfonothioates: Formed by reaction with thiols.

Biaryl Compounds: Formed by Suzuki-Miyaura coupling.

Applications De Recherche Scientifique

5-Chloro-2-methylthiophene-3-sulfonyl chloride has diverse applications in scientific research:

Mécanisme D'action

The mechanism of action of 5-Chloro-2-methylthiophene-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes. This reactivity is exploited in biochemical assays and drug development to study molecular interactions and pathways .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Substituent Position and Ring System Variations

5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride (CAS 166964-33-6)

- Structure : Contains a benzo[b]thiophene core (fused benzene-thiophene ring) with chlorine at position 5, methyl at position 3, and sulfonyl chloride at position 2.

- Molecular Formula : C₉H₆Cl₂O₂S₂; Molecular Weight: 281.18 g/mol .

- Key Differences : The fused aromatic ring increases rigidity and lipophilicity compared to the simpler thiophene derivative. This may enhance stability in organic solvents but reduce solubility in polar media.

5-Bromo-2-methylthiophene-3-sulfonyl chloride (CAS 82834-48-8)

- Structure : Thiophene ring with bromine at position 5, methyl at position 2, and sulfonyl chloride at position 3.

- Molecular Formula : C₅H₃BrClO₂S₂; Molecular Weight: Higher than the chloro analog due to bromine’s larger atomic mass .

- Key Differences : Bromine’s stronger electron-withdrawing effect and larger size may alter reactivity in nucleophilic substitutions compared to chlorine.

Functional Group Modifications

- Trifluoromethanesulfonyl Chloride (Triflyl Chloride, CF₃SO₂Cl) Structure: A linear sulfonyl chloride with a trifluoromethyl group. Molecular Formula: CClF₃O₂S; Molecular Weight: 168.52 g/mol. Key Differences: The trifluoromethyl group is highly electron-withdrawing, making triflyl chloride a superior leaving group in SN2 reactions. However, its non-aromatic structure lacks the conjugation stability seen in thiophene derivatives .

- 5-[3-Chloro-5-(trifluoromethyl)pyrid-2-ylsulfonyl]thiophene-2-sulfonyl Chloride Structure: Thiophene linked to a pyridine ring bearing chloro and trifluoromethyl groups. Molecular Formula: C₁₀H₄Cl₂F₃NO₄S₃.

Physicochemical and Reactivity Trends

Activité Biologique

5-Chloro-2-methylthiophene-3-sulfonyl chloride is an organic compound notable for its unique structural features, including a thiophene ring, a chloro substituent, and a sulfonyl chloride functional group. These characteristics contribute to its significant biological activity, particularly in medicinal chemistry and synthetic applications. This article will explore its biological properties, mechanisms of action, and relevant case studies.

The compound's chemical formula is . The presence of the sulfonyl chloride group enhances its reactivity, making it a potent electrophile capable of interacting with nucleophilic sites in biological molecules. This property is crucial for its application in drug development and biochemical assays.

The biological activity of 5-Chloro-2-methylthiophene-3-sulfonyl chloride largely stems from its ability to form covalent bonds with proteins and enzymes. This interaction can lead to alterations in the function of these biomolecules, which is leveraged in various therapeutic contexts. The sulfonyl chloride group acts as a reactive site that can engage in nucleophilic substitution reactions, allowing for the modification of target proteins.

Biological Activity Overview

Compounds containing sulfonyl chloride groups are known to exhibit a range of biological activities, including:

- Antiviral Activity : Sulfonyl chlorides have been investigated for their potential as antiviral agents. For instance, modifications at specific positions on the thiophene ring can enhance the efficacy against viruses such as Respiratory Syncytial Virus (RSV) .

- Antimicrobial Properties : The reactivity of sulfonyl chlorides allows them to interact with bacterial enzymes, potentially leading to antimicrobial effects.

- Enzyme Inhibition : The compound can inhibit various enzymes by covalently modifying active sites, which alters enzyme activity and can be exploited in therapeutic applications.

Antiviral Studies

Research has shown that structural modifications on thiophene derivatives can significantly impact their antiviral potency. For example, replacing a methyl group with a chloro substituent at the C3 position has been linked to enhanced activity against RSV, with effective concentrations (EC50) reported around .

Enzyme Interaction

A study demonstrated that 5-Chloro-2-methylthiophene-3-sulfonyl chloride could effectively inhibit the secretion of specific proteins by modifying the Type III secretion system in pathogenic bacteria. At concentrations around , it exhibited over 50% inhibition of protein secretion, indicating its potential as an antibacterial agent .

Comparative Analysis of Related Compounds

The table below summarizes the structural features and biological activities of related compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 5-Chloro-2-methylthiophene-3-sulfonyl chloride | Chloro substituent | Enhanced reactivity due to additional chlorine atom |

| 5-Bromo-2-methylthiophene-3-sulfonyl chloride | Bromo substituent | Different reactivity profile compared to chloro variant |

| 5-Methylthiophene-2-sulfonyl chloride | Lacks halogen substituents | Reduced reactivity due to absence of electron-withdrawing groups |

| 2-Chloro-5-methylthiophene-3-sulfonyl chloride | Positional isomer | Distinct reactivity patterns due to positional differences |

Q & A

Basic Questions

Q. What synthetic routes are available for 5-Chloro-2-methylthiophene-3-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclization of precursor thioethers followed by oxidative chlorination. For example, Lawesson’s reagent has been used to mediate cyclization in analogous thiazole sulfonyl chlorides, with subsequent chlorination using Cl₂ or SOCl₂ . Optimization involves adjusting stoichiometry, reaction temperature (e.g., 0–50°C), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

Q. What are the recommended protocols for handling and storing this compound to ensure stability?

- Methodology : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis. Use anhydrous solvents (e.g., dry DCM or THF) during reactions. Safety protocols include working in a fume hood, wearing nitrile gloves, and avoiding contact with moisture or reactive nucleophiles .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodology :

- NMR : ¹H/¹³C NMR in CDCl₃ to confirm substitution patterns (e.g., methyl and chloro groups).

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) for purity assessment.

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks .

Advanced Research Questions

Q. How can researchers systematically evaluate the reactivity of this sulfonyl chloride with diverse nucleophiles?

- Methodology :

- Nucleophilic Substitution : React with amines (e.g., benzylamine) in DCM at 0°C to form sulfonamides. Monitor progress via TLC.

- Competitive Reactions : Compare reactivity with alcohols vs. thiols under basic conditions (e.g., pyridine or Et₃N).

- Kinetic Studies : Use in situ IR or ¹H NMR to track reaction rates at varying temperatures .

Q. What strategies can be employed to study its potential antitumor activity in vitro?

- Methodology :

- Sulfonamide Derivatization : Convert to sulfonamides and screen against cancer cell lines (e.g., NCI-60 panel). Use MTT assays to measure IC₅₀ values.

- Mechanistic Probes : Assess apoptosis via flow cytometry (Annexin V staining) or caspase-3 activation. Compare with structurally related analogs to identify SAR trends .

Q. How does the electronic environment of the thiophene ring influence sulfonyl chloride reactivity?

- Methodology :

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to map electron density and LUMO localization.

- Comparative Studies : Synthesize derivatives with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups and measure reaction rates with standardized nucleophiles .

Q. What experimental approaches can resolve contradictions in reported solubility data?

- Methodology :

- Solubility Screening : Test in aprotic (DMSO, DMF) vs. protic (MeOH, H₂O) solvents using gravimetric or UV-Vis methods.

- Crystallography : Grow single crystals (via slow evaporation in EtOAc/hexane) and analyze packing motifs to correlate solubility with lattice energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.